molecular formula C23H21N3O4S B5023991 5-Acetyl-2-[(3-methoxyphenyl)methylsulfanyl]-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-2-[(3-methoxyphenyl)methylsulfanyl]-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5023991
M. Wt: 435.5 g/mol
InChI Key: DSHOBMKHANTKTM-UHFFFAOYSA-N
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Description

5-Acetyl-2-[(3-methoxyphenyl)methylsulfanyl]-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a dihydropyridine ring, acetyl group, methoxyphenyl group, and nitrophenyl group

Preparation Methods

The synthesis of 5-Acetyl-2-[(3-methoxyphenyl)methylsulfanyl]-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile involves multiple steps, starting with the preparation of the dihydropyridine ring This can be achieved through the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammoniaIndustrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. .

Scientific Research Applications

5-Acetyl-2-[(3-methoxyphenyl)methylsulfanyl]-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its interaction with biological targets. For example, if it is used as a drug, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would depend on the specific application and the structure of the compound. Detailed studies would be required to elucidate these mechanisms .

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are used as calcium channel blockers in the treatment of hypertension. Compared to these compounds, 5-Acetyl-2-[(3-methoxyphenyl)methylsulfanyl]-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile has a more complex structure, which may confer unique properties and applications. The presence of the acetyl, methoxyphenyl, and nitrophenyl groups distinguishes it from simpler dihydropyridine derivatives .

Properties

IUPAC Name

5-acetyl-2-[(3-methoxyphenyl)methylsulfanyl]-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-14-21(15(2)27)22(18-9-4-5-10-20(18)26(28)29)19(12-24)23(25-14)31-13-16-7-6-8-17(11-16)30-3/h4-11,22,25H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHOBMKHANTKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC2=CC(=CC=C2)OC)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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